高组氨酸

描述

Synthesis Analysis

The synthesis of homohistidine involves complex biochemical processes. A notable method includes starting from L-glutamic acid, leading to L-homohistidine through a ten-stage synthesis with only six intermediates required for isolation. This method demonstrates the intricate steps needed to produce homohistidine, emphasizing the precision in the synthesis of amino acid analogs (Bloemhoff & Kerling, 2010). Another approach modified the original synthesis by employing formamidine acetate for imidazole ring formation, significantly enhancing yield and shortening the synthetic pathway (Altman et al., 1989).

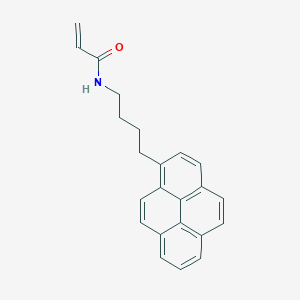

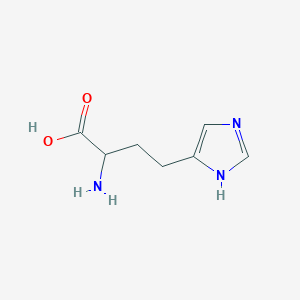

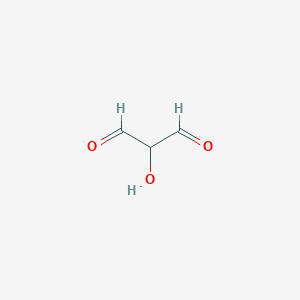

Molecular Structure Analysis

The molecular structure of homohistidine and related compounds reveals insights into their chemical behavior and interaction potentials. For instance, the study of homopolypeptides, including polyhistidine, through NEXAFS spectroscopy at all relevant absorption edges, provides a comparative analysis of spectral features. This analysis suggests assignments for the spectral features related to nitrogen and oxygen atoms constituting the peptide bond, offering a deeper understanding of the molecular structure (Zubavichus et al., 2007).

Chemical Reactions and Properties

Homohistidine participates in various chemical reactions, highlighting its versatile properties. The study of its incorporation into proteins, for example, sheds light on the unique role histidine plays in protein stability and function, suggesting that homohistidine can serve as a valuable tool for probing protein structure and dynamics (Eichler et al., 2005).

Physical Properties Analysis

The physical properties of homohistidine, including its solubility, crystallization behavior, and interaction with metals, are critical for its applications in biochemistry and materials science. Studies focusing on the synthesis and characterization of complexes, such as those with silver(I) and histidine, reveal the potential antibacterial and antifungal activities of these compounds, emphasizing the importance of understanding the physical properties of homohistidine and its derivatives (Nomiya et al., 2000).

Chemical Properties Analysis

The chemical properties of homohistidine, including its reactivity and interaction with other molecules, are pivotal for its functional analysis. The coordination chemistry and molecular structure of copper(II) histidine complexes in aqueous solutions, for example, provide a comprehensive understanding of the relative abundance of different complexes and the mechanism driving the coordination and complex formation, further elucidating the chemical properties of homohistidine (Mesu et al., 2006).

科学研究应用

重组蛋白合成:肽中的高组氨酸簇可用于合成与金属结合肽相结合的重组蛋白。该方法已应用于链霉亲和素、前胰岛素和降钙素等蛋白质 (Efimov et al., 1995)。

神经化学研究:向小鼠施用 L-组氨酸会增加全脑中的组胺水平。这一发现对于理解脑化学和氨基酸在神经生物学过程中的作用具有重要意义 (Taylor & Snyder, 1972)。

生物研究应用:合成 Boc-高组氨酸的改进方法导致该化合物的产率很高,这在各种生物研究应用中具有重要意义 (van Batenburg & Kerling, 2009)。

蛋白质纯化:涉及富含组氨酸序列的 His 标签法被广泛用于将蛋白质纯化至接近均一的程度。该技术在高通量筛选程序和临床级材料的开发中特别有价值 (Müller et al., 1998)。

蛋白质结构和功能研究:将氟组氨酸结合到蛋白质中可以帮助探究其结构和功能,尤其是在 pH 依赖性过程中 (Eichler et al., 2005)。

固定金属亲和层析 (IMAC):高组氨酸及其衍生物用作 IMAC 中的分子“锚”,与金属离子(如镍)结合,用于蛋白质纯化和分析 (Rowińska-Żyrek et al., 2013)。

酶学研究:在酶学中,用高组氨酸取代特定酶中的组氨酸可以帮助了解它们的催化特性,正如核糖核酸酶 S 的研究中所见 (Hoes et al., 1977)。

作用机制

Target of Action

Homohistidine, a non-proteinogenic amino acid, is believed to interact with various targets within the body. It’s worth noting that histidine, a similar compound, is known to interact with various proteins and enzymes

Mode of Action

Histidine, a similar compound, is known to interact with its targets through various mechanisms, including cation-π interactions, π-π stacking interactions, and hydrogen-π interactions

Biochemical Pathways

Histidine, a similar compound, is involved in various biochemical pathways, including the biosynthesis of histidine . It’s possible that Homohistidine may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of a compound

Result of Action

It’s known that imbalances in homocysteine metabolism, a process related to homohistidine, can lead to oxidative stress and cytotoxicity

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound

属性

IUPAC Name |

2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSECZMWQBBVGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399985 | |

| Record name | (+/-)-Homohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-Homohistidine | |

CAS RN |

5817-77-6 | |

| Record name | (+/-)-Homohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)